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Compound Name: Angiogenin (108-122) (TFA)

Cat. No.: B15624142 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Angiogenin (ANG) is a potent stimulus of angiogenesis, the physiological process involving the

growth of new blood vessels.[1] It is a 14 kDa ribonuclease that plays a critical role in tumor

growth and metastasis. The ribonucleolytic activity of angiogenin is essential for its angiogenic

function.[2] Therefore, inhibiting this enzymatic activity presents a promising therapeutic

strategy for cancer and other diseases characterized by excessive angiogenesis. These

application notes provide detailed protocols for assessing the ribonucleolytic activity of

angiogenin and for screening potential inhibitors.

Data Presentation: Inhibition of Angiogenin's
Ribonucleolytic Activity
The following table summarizes the inhibitory potency of various small molecules against

human angiogenin. The half-maximal inhibitory concentration (IC50) or the inhibition constant

(Ki) are key parameters for comparing the efficacy of different inhibitors.
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Experimental Protocols
Ribonucleolytic Activity Assay using tRNA Cleavage
This protocol details a gel-based assay to directly measure the cleavage of transfer RNA

(tRNA) by angiogenin, a hallmark of its enzymatic activity.

Materials:

Recombinant human angiogenin

Yeast tRNA
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Assay Buffer: 30 mM HEPES (pH 7.0), 30 mM NaCl, 2 mM MgCl₂, 0.01% BSA[2]

Denaturing polyacrylamide gel (15%) with 8 M urea

Methylene blue stain or a suitable RNA stain

Stop solution (e.g., formamide-based loading dye with EDTA)

Microcentrifuge tubes

Heating block

Gel electrophoresis apparatus and power supply

Procedure:

Reaction Setup:

In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer and yeast

tRNA (final concentration, e.g., 2 µg).

Add the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and

a positive control without any inhibitor.

Pre-incubate the mixture at 37°C for 15 minutes.

Enzyme Addition:

Initiate the reaction by adding recombinant human angiogenin to a final concentration of

0.2 µM.[2]

Incubate the reaction at 37°C.

Time-Course Analysis:

At different time points (e.g., 0, 10, 20, 40, 60 minutes), withdraw aliquots of the reaction

and immediately mix with an equal volume of stop solution to terminate the reaction.

Gel Electrophoresis:
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Heat the samples at 95°C for 5 minutes to denature the RNA.

Load the samples onto a 15% denaturing polyacrylamide gel containing 8 M urea.

Run the gel until the dye front reaches the bottom.

Visualization and Analysis:

Stain the gel with methylene blue or another suitable RNA stain to visualize the tRNA and

its cleavage products.

Capture an image of the gel. The intensity of the intact tRNA band will decrease over time

in the presence of active angiogenin, while smaller cleavage products will appear.

Quantify the band intensities to determine the rate of tRNA cleavage and the inhibitory

effect of the test compounds.

Fluorescence Resonance Energy Transfer (FRET)-Based
High-Throughput Assay
This protocol describes a continuous, fluorescence-based assay suitable for high-throughput

screening of angiogenin inhibitors. The assay utilizes a fluorophore- and quencher-labeled RNA

substrate. Cleavage of the substrate by angiogenin separates the fluorophore and quencher,

resulting in an increase in fluorescence.

Materials:

Recombinant human angiogenin

FRET-based RNA substrate (custom synthesized with a fluorophore, e.g., FAM, and a

quencher, e.g., Iowa Black FQ, at opposite ends)

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂[6]

Test compounds and controls

384-well black microplates
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Fluorescence plate reader

Procedure:

Assay Preparation:

In each well of a 384-well plate, add the assay buffer.

Add the test compounds at various concentrations. Include appropriate controls (no

enzyme, no inhibitor).

Substrate Addition:

Add the FRET-based RNA substrate to each well to a final concentration in the nanomolar

range (optimization required).

Reaction Initiation:

Initiate the reaction by adding recombinant human angiogenin to each well.

Fluorescence Measurement:

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

Measure the fluorescence intensity at appropriate excitation and emission wavelengths for

the chosen fluorophore over a set period (e.g., 60 minutes) with readings taken every 1-2

minutes.

Data Analysis:

The rate of the reaction is determined from the initial linear portion of the fluorescence

increase over time.

Calculate the percent inhibition for each compound concentration.

Determine the IC50 value by plotting the percent inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.
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Yeast-Based Inhibitor Screening Assay
This protocol outlines a cell-based assay using the budding yeast Saccharomyces cerevisiae to

screen for inhibitors of angiogenin's ribonucleolytic activity. This assay relies on the expression

of human angiogenin in yeast, which can be toxic due to its RNase activity. Inhibitors of

angiogenin will rescue yeast growth.

Materials:

Saccharomyces cerevisiae strain (e.g., W303)

Yeast expression vector (e.g., pYES2) with a galactose-inducible promoter (GAL1)

Human angiogenin cDNA

Yeast transformation reagents

Selective yeast growth media (synthetic complete media lacking uracil, with either glucose or

galactose as the carbon source)

Test compounds

96-well microplates

Microplate reader for measuring optical density (OD600)

Procedure:

Construct Preparation:

Clone the human angiogenin cDNA into the pYES2 vector under the control of the GAL1

promoter.

Yeast Transformation:

Transform the yeast strain with the angiogenin expression plasmid.

Select for transformants on synthetic complete medium lacking uracil and containing 2%

glucose.
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Inhibitor Screening:

In a 96-well plate, inoculate the transformed yeast into liquid synthetic complete medium

lacking uracil with 2% raffinose (a non-inducing sugar) and grow overnight.

Add the test compounds at various concentrations to the wells.

Induce the expression of angiogenin by adding galactose to a final concentration of 2%.

Incubate the plates at 30°C.

Growth Measurement:

Measure the optical density at 600 nm (OD600) at regular intervals (e.g., every 2-4 hours)

for 24-48 hours.

Data Analysis:

Compare the growth curves of yeast treated with different compounds to the control

(vehicle-treated).

Compounds that inhibit angiogenin's ribonucleolytic activity will rescue yeast growth,

resulting in a higher OD600 compared to the control.

Promising hits can be further validated in the in vitro assays described above.

Mandatory Visualizations
Angiogenin Signaling Pathway

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15624142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular

Cell Membrane

Cytoplasm

Nucleus

Angiogenin

Putative ReceptorAngiogenin

Translocation

PI3K

Activates

Akt

Activates

mTOR

Activates

Cell Survival
& Proliferation Angiogenesis

rRNA Transcription

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b15624142?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15624142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Angiogenin Inhibitor
Screening

Start: Compound Library
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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